4-(2,4-Dichlorophenyl)-1,3-thiazole
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Overview
Description
4-(2,4-Dichlorophenyl)-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the dichlorophenyl group enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dichlorobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,4-Dichlorophenyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in cancer therapy.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
4-(2,4-Dichlorophenyl)-1,3-thiazole is unique due to its specific thiazole ring structure combined with the dichlorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NS/c10-6-1-2-7(8(11)3-6)9-4-13-5-12-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGIKFJCCZIESB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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